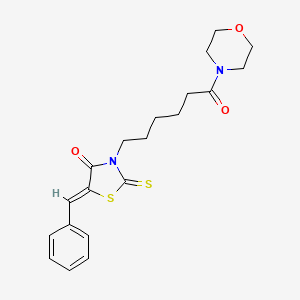
(Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one, also known as Morinamide, is a synthetic compound that has been widely studied for its potential therapeutic applications. Morinamide belongs to the class of thiazolidinone derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one involves the condensation of 2-thioxothiazolidin-4-one with 6-morpholino-6-oxohexanal followed by the addition of benzaldehyde to form the final product.
Starting Materials
2-thioxothiazolidin-4-one, 6-morpholino-6-oxohexanal, benzaldehyde
Reaction
Step 1: Condensation of 2-thioxothiazolidin-4-one with 6-morpholino-6-oxohexanal in the presence of a base such as sodium hydroxide or potassium hydroxide to form the intermediate (Z)-5-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one., Step 2: Addition of benzaldehyde to the intermediate in the presence of a catalyst such as piperidine or pyridine to form the final product (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one.
科学研究应用
(Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation research, (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In infectious disease research, (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.
作用机制
The exact mechanism of action of (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth. (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell differentiation. (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been shown to disrupt the integrity of bacterial and fungal cell membranes, leading to their death.
生化和生理效应
(Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. In vitro studies have shown that (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and exhibit antimicrobial activity against a range of bacteria and fungi. In vivo studies have shown that (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one can reduce the growth of tumors in animal models, reduce the severity of inflammatory diseases, and improve the survival of animals infected with bacteria or fungi.
实验室实验的优点和局限性
One of the advantages of using (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases and physiological processes. Additionally, (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure. Therefore, it is important to carefully evaluate the toxicity of (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one in vitro and in vivo before using it in lab experiments.
未来方向
There are several future directions for research on (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one, including the development of more potent and selective analogs, the identification of its molecular targets, and the evaluation of its therapeutic potential in various diseases. One area of research that has received increasing attention is the role of (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one in epigenetic regulation, particularly in the context of cancer. (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one has been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression and cell differentiation. Therefore, further studies on the epigenetic effects of (Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one may provide insights into its potential therapeutic applications in cancer and other diseases.
属性
IUPAC Name |
(5Z)-5-benzylidene-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c23-18(21-11-13-25-14-12-21)9-5-2-6-10-22-19(24)17(27-20(22)26)15-16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADUMDSSNHQPIO-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CCCCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-benzylidene-3-(6-morpholino-6-oxohexyl)-2-thioxothiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2947131.png)
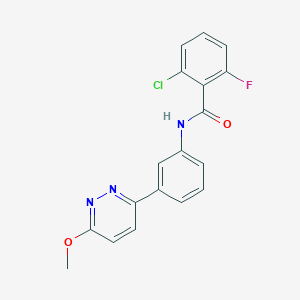
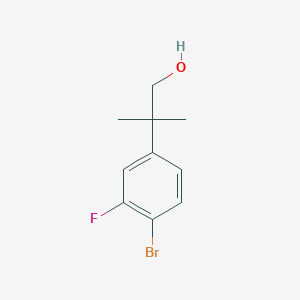
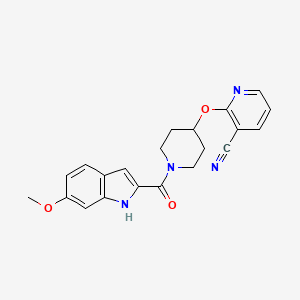
![ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2947139.png)
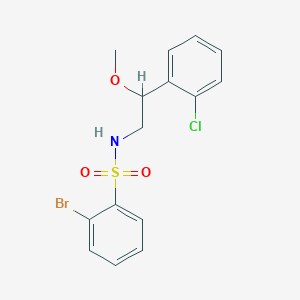
![4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2947141.png)
![(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2947143.png)
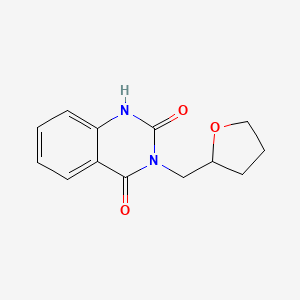
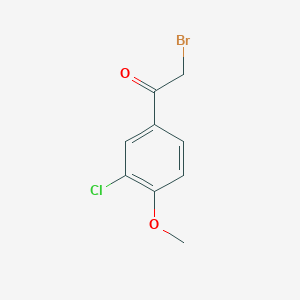
![ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2947147.png)
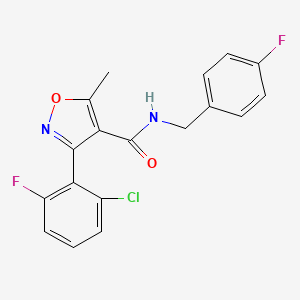
![5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2947149.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947152.png)